![molecular formula C17H10F4N2O B2650165 (Z)-2-Cyano-3-(4-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 891378-46-4](/img/structure/B2650165.png)

(Z)-2-Cyano-3-(4-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

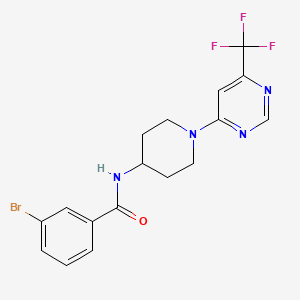

(Z)-2-Cyano-3-(4-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide, also known as TFP, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. TFP belongs to the class of compounds known as enamide, which are characterized by the presence of a carbon-carbon double bond and an amide functional group.

Applications De Recherche Scientifique

Fluorescent Chemosensors

"(Z)-2-Cyano-3-(4-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide" contributes to the development of fluorescent chemosensors, which are crucial for detecting various analytes including metal ions, anions, and neutral molecules. These chemosensors offer high selectivity and sensitivity, demonstrating the compound's potential in environmental monitoring and bioanalytical applications (Roy, 2021).

Microbial Degradation of Environmental Pollutants

Research on the microbial degradation of polyfluoroalkyl chemicals highlights the environmental impact of fluorinated compounds, including those related to "(Z)-2-Cyano-3-(4-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide". Understanding the biodegradation pathways of these substances is crucial for assessing their fate in the environment and mitigating potential hazards (Liu & Avendaño, 2013).

Advancements in Fluoroalkylation Reactions

The study of fluoroalkylation reactions, including those involving "(Z)-2-Cyano-3-(4-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide", is pivotal for incorporating fluorinated groups into pharmaceuticals and agrochemicals. These reactions, particularly in aqueous media, are explored for their environmental friendliness and efficiency, contributing to green chemistry initiatives (Song et al., 2018).

Toxicity of Organic Fluorophores in Molecular Imaging

The toxicity of organic fluorophores, possibly including derivatives of "(Z)-2-Cyano-3-(4-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide", is a concern in molecular imaging applications. Research in this area focuses on evaluating the safety of fluorophores for in vivo cancer diagnosis, ensuring that these compounds can be safely administered to patients (Alford et al., 2009).

Propriétés

IUPAC Name |

(Z)-2-cyano-3-(4-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F4N2O/c18-13-7-5-11(6-8-13)9-12(10-22)16(24)23-15-4-2-1-3-14(15)17(19,20)21/h1-9H,(H,23,24)/b12-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSIZUHYUAZQRTM-XFXZXTDPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=CC2=CC=C(C=C2)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)/C(=C\C2=CC=C(C=C2)F)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F4N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide](/img/structure/B2650086.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)isobutyramide](/img/structure/B2650087.png)

![N-(3-Chloro-4-methoxyphenyl)-2-(5-oxo-12-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,10-tetraen-4-yl)acetamide](/img/structure/B2650088.png)

![5-[(1E)-1-(hydroxyimino)ethyl]-N-phenyl-1,3-thiazol-2-amine](/img/structure/B2650091.png)

![2-chloro-4-[(4-methylpiperazine-1-carbonyl)amino]benzenesulfonyl Chloride](/img/structure/B2650094.png)

![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-cyclopentylprop-2-enamide](/img/structure/B2650095.png)

![7-(2-Methoxyethyl)-3-methyl-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2650100.png)

![2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzaldehyde](/img/structure/B2650104.png)

![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2650105.png)